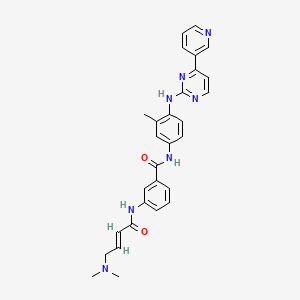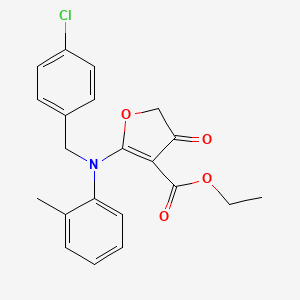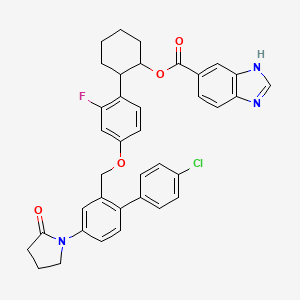
KDM5-C49
Descripción general
Descripción
KDM5-C49 is a potent and selective inhibitor of KDM5 (also known as JARID1). This compound displays 25-100-fold selectivity between KDM5B and KDM6B. Members of the KDM5 (also known as JARID1) family regulate cell proliferation and stem cell self-renewal and differentiation.
Aplicaciones Científicas De Investigación
Papel en la investigación del cáncer
KDM5-C49 es un inhibidor potente y selectivo de las desmetilasas KDM5 {svg_1}. Estas desmetilasas, particularmente KDM5A, desempeñan un papel significativo en la conducción de múltiples enfermedades humanas, especialmente cánceres {svg_2}. Al inhibir KDM5A, this compound podría servir como un agente anticancerígeno {svg_3}.
Aplicación en el tratamiento del cáncer de mama
This compound ha mostrado potencial en el tratamiento del cáncer de mama. La reducción de KDM5A o el tratamiento con inhibidores de KDM5, como this compound, aumentaron la sensibilidad de las células de cáncer de mama luminal resistentes a las hormonas al fulvestrant {svg_4}. Esto sugiere que this compound podría utilizarse en combinación con otros fármacos para aumentar su eficacia {svg_5}.
Modulación epigenética
This compound juega un papel en la modulación epigenética. Inhibe las desmetilasas KDM5, que están involucradas en la regulación de la metilación de histonas, una modificación postraduccional clave de la cromatina {svg_6}. Esta regulación afecta a una amplia gama de actividades nucleares, incluyendo el mantenimiento de la integridad del genoma, la regulación transcripcional y la herencia epigenética {svg_7}.
Inhibición de la proliferación de células tumorales
El grupo carboxilato altamente polar de this compound restringe su permeabilidad celular, por lo que tiene IC50 >1 µM para inhibir la desmetilación de H3K4 en la línea celular de osteosarcoma humano U2OS y en el ensayo de proliferación de células tumorales de adenocarcinoma de mama humano MCF7 {svg_8}. Esto sugiere que this compound podría utilizarse para inhibir la proliferación de células tumorales {svg_9}.
Papel en hematología
KDM5A, que puede ser inhibido por this compound, está involucrado en la proliferación de células hematopoyéticas y altera la diferenciación mielo-eritropoyética {svg_10}. Esto sugiere que this compound podría tener aplicaciones en el campo de la hematología {svg_11}.
Potencial en la resistencia a los fármacos y la recurrencia
El tratamiento del cáncer de mama todavía enfrenta desafíos, particularmente en términos de resistencia a los fármacos y recurrencia {svg_12}. This compound, como un inhibidor de KDM5, es muy prometedor para mejorar la precisión del tratamiento y potencialmente superar estos desafíos {svg_13}.
Mecanismo De Acción
Target of Action
The primary targets of 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid, also known as KDM5-C49, are the KDM5 family proteins . The KDM5 family includes four members, KDM5A, KDM5B, KDM5C, and KDMD, all of which are Jumonji C domain-containing histone H3K4me2/3 demethylases . These proteins play critical roles in cell fate determination during development as well as malignant transformation .
Mode of Action
2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid acts as a potent and selective inhibitor of KDM5 demethylases . It inhibits the KDM5 enzyme activity at nanomolar concentrations by binding to the 2-OG binding site, with the pyridine and the aminomethyl nitrogen atoms interacting in a bidentate fashion with the catalytic Fe(II) ion .
Biochemical Pathways
The KDM5 family proteins are capable of demethylating tri-, di- and mono-methylated lysine 4 in histone H3 (H3K4me3/2/1), the key epigenetic marks for active chromatin . By inhibiting KDM5, 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that the compound is a potent pan-kdm5 inhibitor with some activity against kdm4 enzymes in biochemical assays .
Result of Action
The inhibition of KDM5 demethylases by 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid can lead to various molecular and cellular effects. For instance, KDM5 proteins have been extensively studied in breast cancer, where they are involved in suppressing or promoting breast cancer depending on their specific upstream and downstream pathways . Therefore, inhibiting KDM5 is potentially an antitumor approach .
Action Environment
It is known that the compound is a potent pan-kdm5 inhibitor with some activity against kdm4 enzymes in biochemical assays , suggesting that its action may be influenced by the presence of these enzymes in the environment.
Análisis Bioquímico
Biochemical Properties
KDM5-C49 interacts with the KDM5 family of enzymes, which includes KDM5A, KDM5B, and KDM5C . The IC50 values for KDM5A, KDM5B, and KDM5C are 40 nM, 160 nM, and 100 nM respectively . These interactions involve the removal of methyl groups from lysine residues, a key process in the modulation of gene expression .
Cellular Effects
In cellular processes, 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid influences cell function by altering gene expression. It does this by interacting with histone lysine demethylase 5 (KDM5) family proteins, which are involved in cell fate determination during development as well as malignant transformation .
Molecular Mechanism
The molecular mechanism of action of 2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It specifically catalyzes the removal of methyl groups from tri- and di-methylated lysine 4 of histone H3 (H3K4me3/2), key epigenetic marks for active chromatin .
Metabolic Pathways
2-(((2-((2-(Dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinic acid is involved in the metabolic pathways related to histone lysine demethylation
Propiedades
IUPAC Name |
2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-4-19(8-7-18(2)3)14(20)11-16-10-13-9-12(15(21)22)5-6-17-13/h5-6,9,16H,4,7-8,10-11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGMVQDDHDCRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1596348-16-1 | |
| Record name | KDM5-C49 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1596348161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KDM5-C49 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OQJ5L847C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of KDM5-C49?
A1: this compound functions as an inhibitor of histone lysine demethylases, particularly targeting the KDM5 family []. These enzymes play a crucial role in regulating gene expression by removing methyl groups from histones, proteins that package and organize DNA. While its specific downstream effects remain a subject of ongoing research, inhibiting KDM5 could potentially impact the expression of genes involved in cell growth, differentiation, and other vital cellular processes.
Q2: Have any crystal structures been solved with this compound bound to its target proteins?
A2: Yes, several crystal structures have been determined with this compound bound to various human histone demethylases. These include complexes with JARID1C [], PLU-1 (JARID1B) [], UTY [], and JMJD2C []. These structures provide valuable insights into the specific interactions between this compound and its target enzymes at the molecular level.
Q3: What structural features of this compound are important for its inhibitory activity?
A3: Structural analysis of this compound bound to KDM5B, a member of the KDM5 family, reveals key interactions crucial for its inhibitory activity []. The isonicotinic acid core of this compound forms specific interactions with the enzyme's active site. Additionally, the substituent at the carbon-6 position of the isonicotinic acid ring plays a significant role in determining the compound's potency. Modifications at this position can influence the molecule's interaction with the target enzyme, potentially leading to enhanced inhibition [].
Q4: Are there any potential strategies to improve the potency of this compound based on its structure?
A4: Research suggests several avenues for enhancing this compound's potency []. One approach involves combining structural elements from other KDM5 inhibitors, such as N19, which shares the isonicotinic acid core but possesses different substituents. Additionally, replacing the ring halogen atoms with groups that maximize interactions with specific polar or charged residues within the enzyme's active site (e.g., Arg-73, Gln-75, Asp-412) presents another strategy for improvement.
Q5: Has this compound demonstrated any potential in preclinical models of disease?
A5: While the provided abstracts do not mention specific preclinical disease models, one study explored this compound's effects on multiple myeloma cells within a 3D in vitro model []. This study focused on this compound's potential to modulate the epigenetic landscape of these cancer cells. Further research is needed to fully elucidate its efficacy and therapeutic potential in various disease models.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B608253.png)


![7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B608259.png)

